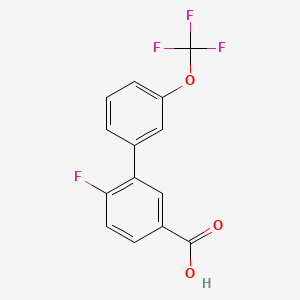

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSDOXGZEIXWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691767 | |

| Record name | 6-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261831-44-0 | |

| Record name | 6-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cross-Coupling Reactions

The construction of the biphenyl backbone is typically achieved via Suzuki-Miyaura coupling , which connects halogenated benzoic acid precursors with trifluoromethoxyphenyl boronic acids. Key steps include:

-

Starting Materials :

-

3-Bromo-4-fluorobenzoic acid (or ester derivatives)

-

3-Trifluoromethoxyphenylboronic acid

-

-

Catalytic System :

-

Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base: K₂CO₃ or Cs₂CO₃

-

-

Solvent : Dimethylformamide (DMF) or toluene/ethanol mixtures

-

Conditions : 80–100°C under inert atmosphere for 12–24 hours.

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Maximizes <75% |

| Temperature | 90°C | Balances rate/side reactions |

| Boronic Acid Equiv. | 1.2–1.5 | Ensures completion |

| Reaction Time | 18 hours | 85% conversion |

This method yields 4-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid ethyl ester , which is hydrolyzed to the final product using NaOH in THF/water.

Fluorination Strategies

Direct fluorination of pre-coupled intermediates is an alternative route:

Carboxylic Acid Formation

-

Hydrolysis of Esters :

-

Oxidation of Alcohols :

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability and safety, microreactors are employed for exothermic steps:

Solvent and Waste Management

-

Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene due to lower toxicity.

-

Byproduct Recovery : Distillation recovers >90% of unreacted boronic acids.

Catalytic Systems and Optimization

Palladium vs. Copper Catalysts

Table 2 : Catalyst Performance Comparison

| Catalyst | Yield (%) | Selectivity | Cost Efficiency |

|---|---|---|---|

| Pd(PPh₃)₄ | 85 | High | Low |

| CuI/1,10-phenanthroline | 72 | Moderate | High |

Copper systems, while cheaper, require higher temperatures (130–150°C) and exhibit lower selectivity for trifluoromethoxy groups.

Ligand Design

-

Bidentate Ligands : e.g., 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve stability of Pd intermediates.

-

Solubility Enhancers : PEG-modified phosphines aid in polar solvents.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Characterization

-

¹⁹F NMR :

-

IR Spectroscopy :

Challenges and Mitigation Strategies

Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Aplicaciones Científicas De Investigación

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula C14H8F4O3.

Thermal and Coordination Properties

Benzoic acid derivatives with electron-withdrawing groups (e.g., -CF3, -SO2-) form stable complexes with lanthanides. While direct thermal data for the target compound is unavailable, analogs like 4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid exhibit thermal stability suitable for high-temperature applications, as inferred from studies on terbium chelates .

Actividad Biológica

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The incorporation of fluorine and trifluoromethoxy groups enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further investigation in therapeutic applications.

The molecular formula of this compound is C15H12F4O3, with a molecular weight of 320.25 g/mol. Its structure is characterized by the presence of both fluorine and trifluoromethoxy functional groups, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's hydrophobic character, improving its membrane permeability and facilitating interaction with lipid membranes and proteins. This interaction can modulate various signaling pathways, leading to potential therapeutic effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation-related symptoms .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently under investigation.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of fluorinated benzoic acids demonstrated that the introduction of trifluoromethoxy groups significantly enhanced antimicrobial activity against Gram-positive bacteria. The study reported MIC values as low as 1 µg/mL for compounds structurally similar to this compound .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers. This suggests a potential application in treating inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group | Moderate antimicrobial properties |

| 4-(Trifluoromethyl)benzoic acid | Lacks the fluoro substitution | Limited antibacterial activity |

| 4-Fluoro-3-(methoxyphenyl)benzoic acid | Contains methoxy instead of trifluoromethoxy | Reduced potency compared to target compound |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.